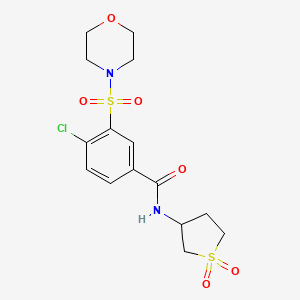
4-chloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-(morpholine-4-sulfonyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-(morpholine-4-sulfonyl)benzamide is a useful research compound. Its molecular formula is C15H19ClN2O6S2 and its molecular weight is 422.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
4-chloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-(morpholine-4-sulfonyl)benzamide is a compound with notable biological activity, particularly in the context of medicinal chemistry and drug development. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and case studies that highlight its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is C13H14ClN3O4S. The compound features a chloro substituent, a morpholine sulfonyl group, and a dioxothiolan moiety, which contribute to its unique pharmacological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The presence of the morpholine and sulfonyl groups enhances its binding affinity to various receptors and enzymes.
Key Mechanisms:
- Enzyme Inhibition : The compound exhibits inhibitory effects on certain proteases, which are crucial in various cellular processes. For instance, it has been studied for its potential to inhibit Sentrin/SUMO-specific protease 1 (SENP1), a target implicated in cancer progression .
- Antitumor Activity : Preliminary studies suggest that this compound may possess antitumor properties, making it a candidate for further exploration in cancer therapy.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is essential for optimizing its efficacy and minimizing potential side effects.
| Substituent | Effect on Activity |
|---|---|
| Chloro Group | Increases lipophilicity and receptor binding |
| Morpholine Group | Enhances solubility and bioavailability |
| Dioxothiolan Moiety | Potentially increases enzyme inhibition |
Research indicates that modifications to the morpholine or thiolan components can significantly alter the compound's biological activity, suggesting avenues for lead optimization .
Case Studies
Several studies have highlighted the biological activity of this compound:
- Inhibition of SENP1 :
- Antimicrobial Properties :
Propiedades
IUPAC Name |
4-chloro-N-(1,1-dioxothiolan-3-yl)-3-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O6S2/c16-13-2-1-11(15(19)17-12-3-8-25(20,21)10-12)9-14(13)26(22,23)18-4-6-24-7-5-18/h1-2,9,12H,3-8,10H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQJKPHUFMOEEDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














